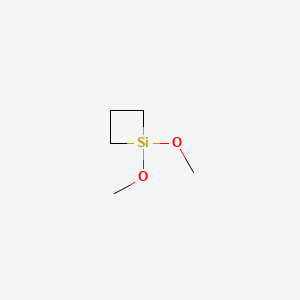

1,1-Dimethoxysilacyclobutane

Description

Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds, characterized by the presence of a silicon-carbon bond, represent a fascinating and versatile class of molecules with wide-ranging applications. iust.ac.ir The unique properties of silicon, such as its ability to form stable bonds with carbon and other heteroatoms like oxygen and nitrogen, allow for the synthesis of a vast array of structures including silanes, siloxanes, and silsesquioxianes. iust.ac.iriust.ac.ir These compounds often exhibit exceptional thermal stability, chemical inertness, and flexibility, making them invaluable in the design of advanced materials. iust.ac.iriust.ac.ir

In materials science, organosilicon compounds are utilized as coatings, adhesives, and sealants to impart properties like water repellency and thermal resistance. iust.ac.ir Their biocompatibility also leads to applications in the pharmaceutical industry as drug delivery agents and in medical devices. iust.ac.iriust.ac.ir Furthermore, the electronics sector employs organosilicon compounds as insulators and dielectric materials in semiconductor devices. iust.ac.iriust.ac.ir The continuous exploration of organosilicon chemistry promises to yield even more innovative materials with tailored functionalities for a diverse range of technological applications. bohrium.comresearchgate.net

Overview of Four-Membered Silicon-Containing Heterocycles

Among the diverse architectures of organosilicon compounds, four-membered silicon-containing heterocycles, known as silacyclobutanes, hold a special place. These strained ring systems are of considerable interest due to their unique reactivity. dtic.milbritannica.com The inherent ring strain in silacyclobutanes makes them susceptible to ring-opening reactions, a characteristic that is harnessed in polymerization processes. dtic.milbritannica.com

The reactivity of the endocyclic silicon-carbon bond, coupled with the ring strain, allows silacyclobutanes to serve as precursors to a variety of other organosilicon structures. arkat-usa.org They can undergo facile ring-opening polymerization to produce polycarbosilanes, which are important precursors for silicon carbide (SiC) ceramics. dtic.mildntb.gov.ua This process offers a route to materials with high thermal stability and mechanical strength. google.comresearchgate.netosti.gov The ability to functionalize the silicon atom within the silacyclobutane (B14746246) ring provides a versatile platform for tuning the properties of the resulting polymers and materials.

Research Landscape of 1,1-Dimethoxysilacyclobutane in Polymer and Material Science

This compound is a key monomer in the synthesis of functional polycarbosilanes. Its structure, featuring two methoxy (B1213986) groups attached to the silicon atom within the four-membered ring, makes it particularly amenable to controlled polymerization and subsequent chemical modifications.

The primary route to polymerizing this compound is through ring-opening polymerization (ROP). mdpi.com This can be initiated by various catalysts, with anionic ROP being a common method to achieve well-defined polymers with narrow molar mass distributions. mdpi.comnii.ac.jp The resulting polymer, poly(this compound), possesses a backbone of alternating silicon and carbon atoms.

| Monomer | Initiator | Molar Mass (kg/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| 1,1-dimethylsilacyclobutane | sec-BuLi | 2.3 - 60 | 1.04–1.15 | mdpi.com |

The methoxy groups on the silicon atoms of the polymer chain are hydrolytically sensitive and can be readily converted to other functional groups. This post-polymerization modification capability is a significant advantage, allowing for the tailoring of the polymer's properties for specific applications. For instance, hydrolysis of the methoxy groups can lead to the formation of siloxane cross-links, enhancing the thermal stability of the material. google.com

Scope and Aims of Academic Research on this compound

Academic research on this compound is multifaceted, aiming to explore and exploit its unique chemical properties for the development of new materials. gradcoach.comresearchgate.netnih.gov The overarching goal is to understand the structure-property relationships that govern its polymerization behavior and the performance of the resulting polymers. uab.edunih.gov

Key research aims can be summarized as follows:

To Elucidate Polymerization Mechanisms: A primary objective is to gain a deeper understanding of the ring-opening polymerization of this compound. uab.edunih.gov This includes studying the kinetics and thermodynamics of the polymerization process under various conditions and with different catalytic systems to achieve precise control over the polymer architecture. gatech.edu

To Develop Novel Polymeric Materials: Researchers aim to synthesize new polycarbosilanes based on this compound with tailored properties. This involves exploring post-polymerization modification reactions to introduce a wide range of functionalities, thereby tuning characteristics such as solubility, thermal stability, and mechanical strength.

To Investigate Material Properties and Applications: A significant focus is on the characterization of the synthesized polymers to establish clear links between their molecular structure and macroscopic properties. uab.edunih.gov This includes evaluating their potential for applications such as precursors for ceramic materials, components in polymer blends, and as functional coatings.

Through these focused research efforts, the scientific community continues to unlock the potential of this compound as a versatile building block for the next generation of advanced materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33446-84-3 |

|---|---|

Molecular Formula |

C5H12O2Si |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

1,1-dimethoxysiletane |

InChI |

InChI=1S/C5H12O2Si/c1-6-8(7-2)4-3-5-8/h3-5H2,1-2H3 |

InChI Key |

GZUPUZMCIXFGMH-UHFFFAOYSA-N |

SMILES |

CO[Si]1(CCC1)OC |

Canonical SMILES |

CO[Si]1(CCC1)OC |

Other CAS No. |

33446-84-3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dimethoxysilacyclobutane and Its Derivatives

Established Synthetic Routes to 1,1-Dimethoxysilacyclobutane

The preparation of this compound typically relies on the substitution of leaving groups on a pre-formed silacyclobutane (B14746246) ring. The most common precursor is 1,1-dichlorosilacyclobutane (B1583342), owing to the high reactivity of the silicon-chlorine bond.

The principal and most direct method for synthesizing this compound is the alkoxylation of 1,1-dichlorosilacyclobutane. chemimpex.comnih.gov This reaction involves the nucleophilic substitution of the two chlorine atoms bonded to the silicon atom with methoxy (B1213986) groups. The process is typically carried out by reacting 1,1-dichlorosilacyclobutane with methanol (B129727). To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is commonly employed.

The generalized reaction is as follows:

Cl2Si(CH2)3 + 2 CH3OH → (CH3O)2Si(CH2)3 + 2 HCl

In a typical procedure, a solution of 1,1-dichlorosilacyclobutane is treated with at least two equivalents of methanol in the presence of a tertiary amine, such as triethylamine (B128534) or pyridine, which acts as an HCl scavenger. The reaction mixture is often stirred at moderate temperatures, and the resulting ammonium (B1175870) salt is removed by filtration. Purification of the crude product is then achieved through fractional distillation under reduced pressure to yield pure this compound. The selection of the base and solvent system can be optimized to improve yield and purity. This method is analogous to the Williamson ether synthesis and is a fundamental transformation in organosilicon chemistry. pearson.com

While alkoxylation of 1,1-dichlorosilacyclobutane is standard, research into alternative and more versatile synthetic routes for producing functionalized silacyclobutane monomers is ongoing. These methods aim to overcome the limitations of traditional organometallic reagents, which can be incompatible with certain functional groups. researchgate.net

A significant advancement is the development of nickel-catalyzed reductive cross-coupling reactions. researchgate.net This approach facilitates the synthesis of 1,1-disubstituted silacyclobutanes with a broad tolerance for various functional groups, serving as a more step-economical alternative to moisture-sensitive Grignard or organolithium reagents. researchgate.net Mechanistic studies suggest that this reaction is initiated by the oxidative cleavage of the Si-Cl bond in 1-chlorosilacyclobutanes. researchgate.net

Transition metal-catalyzed coupling-cyclization reactions represent another modern strategy. researchgate.netnih.gov For instance, nickel(0) catalysts have been used for the asymmetric intramolecular coupling of an alkene and a silacyclobutane to produce enantioenriched silicon-stereogenic benzosiloles. nih.gov Similarly, palladium(II) catalysts enable the efficient carbene insertion into the C-Si bonds of silacyclobutanes to yield silacyclopentanes with high enantioselectivity. nih.gov These methods leverage the ring strain of silacyclobutanes as a thermodynamic driving force for the catalytic cleavage of the strained C-Si bond. nih.gov

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound is crucial for tailoring its properties for specific applications, particularly as a precursor for advanced polymeric materials.

Direct functionalization of this compound can be achieved through substitution reactions at the silicon center. For example, it reacts with diethanolamine (B148213) or N-methyldiethanolamine in chloroform (B151607) to produce intramolecular complexes where the silicon atom becomes pentacoordinate. arkat-usa.org This transesterification reaction demonstrates a straightforward method for incorporating complex functional moieties. arkat-usa.org

Below is a table summarizing the synthesis of such functionalized derivatives:

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | Diethanolamine | 8-aza-5,11-dioxa-4-silaspiro arkat-usa.orgresearchgate.netundecane | 51% |

| This compound | N-Methyldiethanolamine | 8-methyl-8-aza-5,11-dioxa-4-silaspiro arkat-usa.orgresearchgate.netundecane | 40% |

Data sourced from Arkivoc, 2006. arkat-usa.org

Another strategy involves synthesizing silacyclobutane monomers that already contain a desired functional group. For instance, a silacyclobutane bearing a 3,4-epoxybutyl group on the silicon atom has been synthesized and polymerized. researchgate.net This approach allows for the introduction of reactive groups, like epoxides, that can be used for subsequent cross-linking reactions. researchgate.net The development of synthetic methods with high functional group tolerance, such as nickel-catalyzed protocols, is expanding the range of accessible functionalized silacyclobutanes. researchgate.net

The inherent ring strain of the four-membered silacyclobutane ring makes it an excellent monomer for Ring-Opening Polymerization (ROP). scholaris.cascholaris.ca By incorporating specific functional groups into the silacyclobutane monomer, novel polymers with tailored properties can be synthesized.

A key example is the ROP of a silacyclobutane monomer containing an epoxy group, which proceeds using a platinum vinyldisiloxane complex as a catalyst. researchgate.net This polymerization yields a polycarbosilane with pendant epoxy rings that remain intact during the polymerization. These epoxy groups can then be utilized for subsequent thermal cross-linking to create networked polymer structures. researchgate.net

Furthermore, silacyclobutanes have been incorporated into more complex molecular architectures to serve as novel precursors. For example, a silacyclobutane-bridged zirconocene (B1252598) monomer, (CH2)3SiCp2ZrCl2, was generated and subsequently polymerized via transition-metal-catalyzed ROP. scholaris.ca Similarly, the synthesis of Current time information in Bangalore, IN.silatrochrocenophanes, which are chromium-containing, bridged silacyclobutane complexes, has been reported as a route to novel polymers bearing chromium in the backbone. nih.gov These strategies highlight the versatility of functionalized silacyclobutanes as precursors for a wide array of advanced materials, including metallopolymers and functional networked systems. researchgate.netnih.gov

Reactivity and Mechanistic Investigations of 1,1 Dimethoxysilacyclobutane

Ring-Opening Reactions of 1,1-Dimethoxysilacyclobutane

The inherent ring strain in this compound is a key driver for its ring-opening reactions. The cleavage of the silicon-carbon bonds within the four-membered ring can be initiated by various species, leading to a diverse array of products.

Nucleophilic Ring Opening Mechanisms

Nucleophilic attack on the silicon atom of this compound can lead to the cleavage of a silicon-carbon bond and the formation of a new bond between the nucleophile and the silicon atom. This process typically occurs via an S(_N)2-type mechanism at the silicon center. youtube.comchimia.ch The strain of the four-membered ring enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack compared to acyclic silanes.

For instance, the reaction of this compound with diethanolamine (B148213) proceeds under mild conditions to yield 8-aza-5,11-dioxa-4-silaspiro rsc.orgresearchgate.netundecane. arkat-usa.org In this reaction, the nitrogen atom of diethanolamine acts as the nucleophile, attacking the silicon atom and displacing one of the methoxy (B1213986) groups. A subsequent intramolecular cyclization involving the hydroxyl groups leads to the final spirocyclic product. arkat-usa.org

| Nucleophile | Reagent | Product | Conditions | Yield (%) |

| Diethanolamine | This compound | 8-aza-5,11-dioxa-4-silaspiro rsc.orgresearchgate.netundecane | CHCl(_3), 5°C to RT | 51 |

| N-Methyldiethanolamine | This compound | 8-methyl-8-aza-5,11-dioxa-4-silaspiro rsc.orgresearchgate.netundecane | CHCl(_3), RT, 1h | 40 |

Table 1: Nucleophilic Ring-Opening Reactions of this compound with Diethanolamines. arkat-usa.org

The reaction is sensitive to temperature; elevated temperatures can lead to the formation of non-volatile residues. arkat-usa.org The use of a solvent like chloroform (B151607) or dichloromethane (B109758) facilitates the reaction at room temperature. arkat-usa.org

Electrophilic Ring Opening Mechanisms

Electrophilic attack on the silacyclobutane (B14746246) ring can also induce ring-opening. While less common for this compound itself, the general principle involves the interaction of an electrophile with the electron-rich C-Si or C-C bonds of the ring. In many cases, this proceeds with the assistance of a Lewis acid to activate the substrate.

Lewis Acid-Catalyzed Ring Opening Processes

Lewis acids play a significant role in promoting the ring-opening of silacyclobutanes. They can coordinate to the oxygen atoms of the methoxy groups in this compound, increasing the electrophilicity of the silicon atom and facilitating nucleophilic attack. Alternatively, some Lewis acids can directly interact with the ring bonds.

A notable example of Lewis acid-free ring scission involves the reaction of this compound with organotin halides. google.com It has been discovered that tin tetrahalides and organotin halides react with 1,1-dialkoxysilacyclobutanes without the need for a catalyst. google.com This is in contrast to the reaction with 1,1-dichlorosilacyclobutane (B1583342), which requires a Lewis acid catalyst like aluminum trichloride (B1173362) for significant conversion. google.com

The reactivity of the organotin halide in these uncatalyzed reactions decreases as the number of organic substituents on the tin atom increases. The order of reactivity is: SnCl(_4) > RSnCl(_3) > R(_2)SnCl(_2) > R(_3)SnCl. google.com The reaction results in the opening of the silacyclobutane ring and the formation of a new Si-O-Sn linkage, with the halogen from the tin halide becoming attached to the silicon and a methoxy group transferring to the tin.

While some reactions with organotin halides proceed without a catalyst, other ring-opening processes involving this compound can be facilitated by Lewis acids. The Lewis acid can activate the substrate towards nucleophilic attack. For example, Lewis acids are known to catalyze the reaction of organotin halides with 1,1-dihalosilacyclobutanes. google.com Although direct examples with this compound are less specifically detailed in this context, the principle of Lewis acid activation of the leaving group (alkoxy group) is a well-established concept in organosilicon chemistry. Theoretical studies on the Lewis acid-catalyzed ring-opening of epoxides suggest that the catalyst can activate the nucleophile in nonprotogenic solvents. nih.gov A similar activation mechanism could be at play in certain reactions of this compound.

| Reactants | Catalyst | Key Observation |

| 1,1-Dichlorosilacyclobutane + Tin Tetrachloride | None | Virtually no reaction. google.com |

| 1,1-Dichlorosilacyclobutane + Tin Tetrachloride | Aluminum Trichloride | Reaction occurs to give a mixture of products. google.com |

| This compound + Organotin Halides | None | Reaction proceeds without a catalyst. google.com |

Table 2: Effect of Lewis Acid Catalyst on Ring-Opening of Silacyclobutanes.

Radical-Mediated Ring Opening Pathways

Radical-mediated ring-opening reactions offer another avenue for the functionalization of strained ring systems. These reactions are typically initiated by a radical source, which can add to one of the atoms of the ring, leading to ring cleavage and the formation of a new radical species that can undergo further reactions. While specific studies focusing solely on the radical-mediated ring-opening of this compound are not extensively detailed, the principles can be inferred from studies on related systems like cyclopropanes and bicyclobutanes. rsc.orgresearchgate.net For instance, radical-mediated ring-opening of vinyl cyclopropyl (B3062369) diborons has been shown to generate homoallylic α,α-diboryl radicals. chemrxiv.org A similar approach could potentially be applied to this compound, where a radical initiator could lead to the formation of a silicon-centered or carbon-centered radical, followed by ring opening. The feasibility and outcome of such a reaction would depend on the stability of the resulting radical intermediates.

Ring Expansion Reactions of Silacyclobutane Derivatives

Ring expansion reactions of silacyclobutanes provide a powerful method for the synthesis of larger, silicon-containing cyclic systems. These transformations are often driven by the release of ring strain and can be promoted by various catalysts, particularly transition metals.

Palladium catalysts are highly effective in promoting the ring expansion of silacyclobutanes. thieme-connect.comresearchgate.netnih.gov These reactions leverage the high ring strain of the silacyclobutane ring, which facilitates the cleavage of a silicon-carbon bond upon coordination to the metal center. thieme-connect.comsioc-journal.cn The resulting intermediate can then react with an unsaturated partner, such as an alkyne or an enone, to form a larger ring. thieme-connect.comnih.gov

For instance, the palladium-catalyzed reaction of silacyclobutanes with alkynes can lead to the formation of six-membered silacycles. thieme-connect.com The mechanism is proposed to involve the oxidative addition of the Si-C bond to a Pd(0) complex, followed by insertion of the alkyne into the resulting palladium-carbon bond. Subsequent reductive elimination then furnishes the ring-expanded product and regenerates the active palladium catalyst. nih.gov The choice of ligands on the palladium catalyst can be crucial for the efficiency and selectivity of these reactions. thieme-connect.com

A notable application of this methodology is the synthesis of sila-tetralins and sila-benzosuberanes through a palladium-catalyzed strain-release silicon-based cross-coupling reaction. researchgate.net This approach provides a general route to these otherwise difficult-to-access silacycles. researchgate.net The reaction involves the intramolecular coupling of a silacyclobutane moiety with an aryl halide, driven by the release of ring strain. researchgate.net

Both intermolecular and intramolecular ring expansion reactions of silacyclobutanes have been developed to construct complex polycyclic and silicon-stereogenic silacycles. thieme-connect.comchinesechemsoc.org

Intermolecular Ring Expansions:

Intermolecular reactions involve the coupling of a silacyclobutane with a separate unsaturated molecule. A prominent example is the palladium-catalyzed [4+2] cycloaddition of silacyclobutanes with electron-deficient alkynes, which yields silicon-stereogenic 1-sila-2-cyclohexenes with high enantioselectivity. thieme-connect.com Similarly, palladium-catalyzed intermolecular cycloaddition of silacyclobutanes with enones can produce eight-membered rings. nih.gov A unique palladium-catalyzed intermolecular exchange between the C-C bond of a benzocyclobutenone and the C-Si bond of a silacyclobutane has been reported to form an eight-membered ring skeleton. acs.org

Intramolecular Ring Expansions:

Intramolecular ring expansions involve a tethered unsaturated functional group that reacts with the silacyclobutane ring. Palladium-catalyzed intramolecular silacyclization of alkyne-tethered silacyclobutanes provides an efficient route to chiral silacycles containing a tetraorganosilicon stereocenter. nih.govchinesechemsoc.org This desymmetrization reaction proceeds via the activation of a Si-C bond and subsequent ring-opening/sila-cyclization. chinesechemsoc.org The nature of the tethering atom (e.g., oxygen or nitrogen) can influence the reaction rate. chinesechemsoc.org

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(0)/Chiral Ligand | Silacyclobutane, Alkyne | Si-stereogenic 1-sila-2-cyclohexene | High enantioselectivity thieme-connect.com |

| Pd(0) | Silacyclobutane, Enone | Eight-membered silacycle | Formal [4+4] cycloaddition nih.gov |

| Pd-isocyanide complex | Benzocyclobutenone, Silacyclobutane | Eight-membered ring | Intermolecular σ-bond exchange acs.org |

| Pd(II)/Chiral Ligand | Alkyne-tethered Silacyclobutane | Chiral polycyclic silacycle | Intramolecular desymmetrization nih.govchinesechemsoc.org |

The reaction of silacyclobutanes with isonitriles offers another pathway for ring expansion, which can proceed without a transition metal catalyst. researchgate.net This reaction is driven by the strain energy of the small silacycle. researchgate.net The reaction of a silylene, a dicoordinated silicon species, with an isonitrile can lead to the formation of a silylene-isocyanide complex. thieme-connect.com In the context of silacyclobutanes, it is proposed that the isonitrile inserts into one of the silicon-carbon bonds of the ring.

Computational studies using Density Functional Theory (DFT) have been employed to understand the scope and kinetic requirements of these non-catalyzed ring expansions. researchgate.net These studies suggest that three-membered silacycles readily undergo ring expansion with isonitriles. researchgate.net However, for four-membered silacycles like this compound, the kinetic barrier for this expansion is more significant. researchgate.net The reaction is believed to proceed through a pentacoordinate silicon intermediate. princeton.edu The increased Lewis basicity of amides makes them more reactive than other carbonyls in similar insertion reactions, and isocyanides exhibit even higher reactivity. princeton.edu

The proposed mechanism for the reaction of silacyclopropanes with isonitriles, which may share similarities with silacyclobutanes, involves the formation of intermediates that lead to the ring-expanded product. princeton.edu

Cycloreversion Reactions and Decomposition Pathways

Besides ring expansion, silacyclobutanes can undergo cycloreversion reactions, which involve the cleavage of the four-membered ring to form smaller molecules. These reactions can be initiated thermally or photochemically and provide a route to reactive silicon-containing intermediates.

The [2+2] cycloreversion of silacyclobutanes can, in principle, proceed through either a concerted or a stepwise mechanism.

Concerted Mechanism: In a concerted pathway, the two silicon-carbon bonds break simultaneously. Theoretical studies on silacyclobutane and its methyl derivatives have identified a concerted [2s+2a] cycloreversion route that is allowed by orbital symmetry rules. acs.org

Stepwise Mechanism: A stepwise mechanism involves the initial cleavage of one silicon-carbon bond to form a diradical intermediate. researchgate.netresearchgate.net This diradical can then either re-close to the starting silacyclobutane or cleave the remaining C-C bond to yield the final products. For the thermal decomposition of 1,1-dimethylsilacyclobutane, a clean unimolecular cycloreversion to produce ethene and the transient 1,1-dimethylsilene has been observed, which is suggestive of a stepwise pathway involving a 1,4-diradical intermediate. researchgate.netscispace.com

Theoretical calculations on 1,3-disilacyclobutane have shown that the stepwise cycloreversion is energetically favored over the concerted pathway. researchgate.net The transition state for the stepwise mechanism resembles that of the head-to-head dimerization of silenes. researchgate.net The debate between concerted and stepwise mechanisms is a long-standing one in the chemistry of four-membered rings, with experimental evidence for competing pathways in some systems. nih.gov For the cycloreversion of cyclobutane (B1203170) itself, a stepwise mechanism via a 1,4-diradical intermediate is well-established. researchgate.net

| System | Favored Mechanism | Key Intermediate | Supporting Evidence |

| Silacyclobutane | Concerted [2s+2a] (at 0 and 298 K) | - | Theoretical Calculations acs.org |

| 1,1-Dimethylsilacyclobutane | Stepwise | 1,4-Diradical | Experimental Observation of Ethene and 1,1-Dimethylsilene researchgate.netscispace.com |

| 1,3-Disilacyclobutane | Stepwise | 1,4-Diradical | Theoretical Calculations researchgate.net |

Theoretical studies, primarily using density functional theory (DFT) and ab initio methods, have been instrumental in elucidating the details of silicon-carbon bond cleavage during the cycloreversion of silacyclobutanes. acs.orgresearchgate.netresearchgate.net These computational approaches allow for the calculation of reaction energetics and the characterization of transition states and intermediates. researchgate.netresearchgate.net

For the parent silacyclobutane, theoretical analysis of the ring-opening process indicates that the cleavage of a C-C bond to form a ·CH₂SiH₂CH₂CH₂· diradical has a lower energy barrier than the cleavage of a Si-C bond to form a ·SiH₂CH₂CH₂CH₂· diradical. acs.org The transition state leading to the C-C bond cleavage is the highest point on the minimum energy path for this mechanism. acs.org

In the case of 1,1-dimethylsilacyclobutane, theoretical studies have explored the competition between the symmetry-allowed [2s+2a] and the symmetry-forbidden [2s+2s] concerted cycloreversion pathways. acs.org The results indicate that for the methylated derivatives, the [2s+2s] pathway is kinetically more favorable at lower temperatures, while the [2s+2a] pathway becomes more favorable at higher temperatures. acs.org Methyl substitution on the silicon atom also influences the stability of the diradical intermediate formed upon Si-C bond rupture, with increasing methyl groups leading to a less stable diradical. acs.orgresearchgate.net

Furthermore, theoretical studies have been used to investigate strategies to prevent unwanted Si-C bond cleavage in other organosilane systems by calculating properties such as proton affinity. researchgate.netrsc.org These computational insights are crucial for understanding and predicting the reactivity of organosilicon compounds like this compound.

Experimental Determination of Cycloreversion Activation Energies

The thermal decomposition of silacyclobutanes, known as cycloreversion, is a significant reaction pathway that typically yields transient silenes (compounds with silicon-carbon double bonds) and an alkene. This process is driven by the relief of the four-membered ring strain. While specific experimental data for the gas-phase cycloreversion activation energy of this compound is not extensively detailed in the provided search results, the behavior of analogous compounds provides valuable insight into the expected mechanistic pathways.

Studies on the pyrolysis of 1,1-dimethylsilacyclobutane have shown that it undergoes a clean unimolecular decomposition to produce ethene and 1,1-dimethylsilene. cdnsciencepub.com This reaction is a classic example of a [2+2] cycloreversion. The mechanism is often described in terms of a stepwise diradical process involving the cleavage of a ring Si-C or C-C bond. cdnsciencepub.comresearchgate.net The activation energy for the decomposition of 1,1-dimethylsilacyclobutane has been experimentally determined under various conditions. For instance, pyrolysis studies have established an activation energy of approximately 63.8 kcal/mol. researchgate.net In hot-wire chemical vapor deposition (HWCVD) experiments, different decomposition pathways for 1,1-dimethylsilacyclobutane were identified, with activation energies determined to be 68.7 ± 1.3 kJ·mol⁻¹ for the formation of propene and dimethylsilylene, and 46.7 ± 2.5 kJ·mol⁻¹ for the formation of methyl radicals, highlighting the catalytic nature of the decomposition on the hot filament. researchgate.net

For other related compounds, such as 1,3-disilacyclobutane, the activation energies for decomposition have also been investigated. In a hot-wire CVD reactor, the gas-phase decomposition reactions had activation energies determined from experiments. birzeit.edu Theoretical calculations on the decomposition of substituted silacyclobutanes indicate that enthalpies for the ring-opening reaction via Si-C bond cleavage range from 65.0 to 76.4 kcal/mol, while C-C bond cleavage requires 58.0 to 64.9 kcal/mol. researchgate.net These values underscore the significant energy barrier that must be overcome for cycloreversion to occur, which is a characteristic feature of silacyclobutane chemistry. The nature of the substituents on the silicon atom is known to influence the stability of the ring and the activation energy for its decomposition.

Intramolecular Complexation and Ligand Exchange Dynamics

The silicon atom in silacyclobutanes exhibits a pronounced Lewis acidity, which is enhanced by the inherent ring strain and the polar nature of the endocyclic Si-C bonds. arkat-usa.org This property facilitates the formation of hypervalent silicon complexes, particularly pentacoordinate species, through intramolecular or intermolecular coordination.

This compound serves as a key precursor for synthesizing stable intramolecular pentacoordinate silicon complexes. A notable example is its reaction with diethanolamines, such as diethanolamine and N-methyldiethanolamine. These reactions proceed under mild conditions, typically in a solvent like chloroform at room temperature, to yield silacyclobutane complexes with a dative Si-N bond, resulting in a pentacoordinate silicon center. arkat-usa.org The formation of these complexes involves the displacement of the two methoxy groups by the diethanolamine, creating a new eight-membered heterocycle fused to the silacyclobutane ring at the silicon atom. arkat-usa.org

The existence of pentacoordination at the silicon atom in these products is confirmed through multinuclear NMR spectroscopy. A characteristic upfield shift in the 29Si NMR spectrum is a strong indicator of the increased coordination number at the silicon center. arkat-usa.org For example, the reaction between this compound and diethanolamine yields 8-aza-5,11-dioxa-4-silaspiro[3.7]undecane, which displays this characteristic spectral feature. arkat-usa.org

| Reactant 1 | Reactant 2 | Product | Coordination at Silicon | Reaction Conditions |

|---|---|---|---|---|

| This compound | Diethanolamine | 8-Aza-5,11-dioxa-4-silaspiro[3.7]undecane | Pentacoordinate (Si-N bond) | CHCl₃, 5°C to room temp. |

| This compound | N-Methyldiethanolamine | 8-Methyl-8-aza-5,11-dioxa-4-silaspiro[3.7]undecane | Pentacoordinate (Si-N bond) | CHCl₃, room temp., 1 hr |

Pentacoordinate silicon complexes, particularly those with a trigonal bipyramidal (TBP) geometry, are often stereochemically non-rigid. This means that the ligands can exchange their positions through low-energy intramolecular rearrangement processes. grafiati.comnumberanalytics.com The two primary mechanisms proposed to explain this fluxional behavior are the Berry pseudorotation (BPR) and the turnstile rotation (TR). mdpi.comwikipedia.org

The turnstile mechanism involves the concerted rotation of a pair of ligands (one axial, one equatorial) relative to the remaining three ligands, which also rotate as a trio. mdpi.comnih.gov This process allows for the interchange of axial and equatorial substituents via a transition state that can be visualized as a square-based pyramid. chempedia.info

In the context of the pentacoordinate complexes derived from this compound, low-temperature 13C NMR studies have revealed dynamic behavior in solution. arkat-usa.org The spectra show that the complexes exist as two interconverting isomers at low temperatures, which coalesce as the temperature is raised. This dynamic process is attributed to ligand exchange at the pentacoordinate silicon center. arkat-usa.org The turnstile mechanism is one of the proposed pathways to explain this observed ligand exchange, alongside a dissociative-associative process involving the Si-N bond. arkat-usa.org

Experimental determination of the energy barriers for this rearrangement has been accomplished through analysis of the coalescence temperature in the NMR spectra. For the complex formed with diethanolamine (8-aza-5,11-dioxa-4-silaspiro[3.7]undecane), the rearrangement barrier (ΔG‡) was estimated to be 11.5 kcal/mol. arkat-usa.org For the N-methylated analogue, the barrier was slightly higher at 12.9 kcal/mol. arkat-usa.org These values represent the activation free energy required for the intramolecular ligand exchange process to occur.

| Compound | Proposed Mechanism | Rearrangement Barrier (ΔG‡) | Experimental Method |

|---|---|---|---|

| 8-Aza-5,11-dioxa-4-silaspiro[3.7]undecane | Turnstile Rotation / Dissociative-Associative | 11.5 kcal/mol | Low-Temperature 13C NMR |

| 8-Methyl-8-aza-5,11-dioxa-4-silaspiro[3.7]undecane | Turnstile Rotation / Dissociative-Associative | 12.9 kcal/mol | Low-Temperature 13C NMR |

Polymerization Chemistry of 1,1 Dimethoxysilacyclobutane

Ring-Opening Polymerization (ROP) of 1,1-Dimethoxysilacyclobutane

The polymerization of this compound proceeds primarily through a ring-opening mechanism, driven by the relief of strain in the four-membered ring. This process can be initiated by various means, including anionic and cationic initiators, as well as thermally. The resulting polymer, poly(this compound), possesses a linear backbone of alternating silicon and carbon atoms. The methoxy (B1213986) groups attached to the silicon atom offer potential sites for post-polymerization modification, enhancing the versatility of the resulting material.

The feasibility and extent of a polymerization reaction are governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG_p). For polymerization to be spontaneous, ΔG_p must be negative. The Gibbs free energy of polymerization is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization by the following equation:

ΔG_p = ΔH_p - TΔS_p

where T is the absolute temperature.

The ring-opening polymerization of cyclic monomers is often driven by the relief of ring strain, which makes a significant contribution to the enthalpy of polymerization. mdpi.com For silacyclobutane (B14746246) derivatives, the four-membered ring is considerably strained, leading to a highly favorable, negative enthalpy change upon polymerization. While specific thermodynamic data for this compound is not extensively reported, studies on analogous silacyclobutanes provide valuable insights. For instance, the enthalpy of polymerization for similar strained ring systems can be substantial, driving the reaction forward. dntb.gov.ua

A key thermodynamic parameter is the ceiling temperature (T_c), which is the temperature at which the Gibbs free energy of polymerization is zero. Above the ceiling temperature, the polymerization is no longer thermodynamically favorable, and depolymerization may occur. The ceiling temperature can be calculated using the following equation:

T_c = ΔH_p / ΔS_p

The significant ring strain in this compound not only provides the thermodynamic driving force for polymerization but also influences the equilibrium monomer concentration ([M]_eq). At a given temperature, the polymerization reaction will proceed until the monomer concentration reaches its equilibrium value. A more negative ΔG_p, largely driven by a high ring strain, will result in a lower equilibrium monomer concentration, leading to higher polymer yields. The relationship between the standard Gibbs free energy of polymerization (ΔG_p°) and the equilibrium monomer concentration is given by:

ΔG_p° = RT ln[M]_eq

where R is the gas constant and T is the absolute temperature. The high reactivity of silacyclobutanes in ROP suggests a low equilibrium monomer concentration under typical polymerization conditions.

Table 1: General Thermodynamic Parameters for Ring-Opening Polymerization of Cycloalkanes

| Cyclic Monomer | Ring Size | Ring Strain (kJ/mol) | Enthalpy of Polymerization (ΔH_p) (kJ/mol) |

| Cyclopropane | 3 | 115 | - |

| Silacyclobutane (analogue) | 4 | ~80 | Highly Negative (Favorable) |

| Cyclobutane (B1203170) | 4 | 110 | -104 |

| Cyclopentane | 5 | 27 | - |

| Cyclohexane | 6 | 0 | Not Favorable |

The anionic ring-opening polymerization of silacyclobutanes is a well-established method. mdpi.com In the case of this compound, an anionic initiator, such as an organolithium compound (e.g., n-butyllithium), can attack the silicon atom, leading to the cleavage of a silicon-carbon bond in the ring and the formation of a carbanionic active center.

Initiation: The rate of initiation (R_i) depends on the concentrations of both the monomer ([M]) and the initiator ([I]). For a simple bimolecular initiation, the rate law can be expressed as:

R_i = k_i [M] [I]

where k_i is the initiation rate constant. A fast initiation relative to propagation is desirable for achieving a narrow molecular weight distribution, as it ensures that all polymer chains start growing at approximately the same time. dtic.mil

Propagation: The propagation step involves the sequential addition of monomer units to the growing polymer chain. The active carbanionic center at the end of the chain attacks another monomer molecule, thereby extending the polymer chain. The rate of propagation (R_p) is given by:

R_p = k_p [M] [P*]

where k_p is the propagation rate constant and [P*] is the concentration of active propagating chains.

Termination: Termination reactions lead to the deactivation of the growing polymer chains. In anionic polymerization, true termination is often absent in highly purified systems, leading to "living" polymerizations. wikipedia.org However, impurities such as water or alcohols can act as terminating agents by protonating the carbanionic active center. Chain transfer reactions, where the active center is transferred to another molecule (e.g., monomer or solvent), can also limit the molecular weight.

The concentration of the initiator and the polymerization temperature have a profound impact on the kinetics of the ROP of this compound.

Initiator Concentration: The concentration of the initiator directly affects the number of growing polymer chains. In a living polymerization with fast initiation, the number-average degree of polymerization (DP_n) is inversely proportional to the initial initiator concentration ([I]_0) and directly proportional to the initial monomer concentration ([M]_0) and the fractional monomer conversion (p):

DP_n = (p[M]_0) / [I]_0

Polymerization Mechanisms

Coordination polymerization of silacyclobutanes is typically facilitated by transition metal catalysts, often from the platinum group. While specific studies on this compound are not extensively detailed in the literature, the mechanism can be inferred from related systems, such as 1,1-dimethylsilacyclobutane. The process is believed to initiate via the oxidative addition of the strained Si-C bond of the silacyclobutane ring to a low-valent metal center (e.g., Pt(0)). This step forms a metallacyclic intermediate. Subsequent insertion of monomer molecules into the metal-carbon or metal-silicon bond of the intermediate propagates the polymer chain.

The thermal polymerization of some silacyclobutanes is suggested to proceed through a zwitterionic process where coordination of the active centers plays a crucial role. scispace.com In the context of this compound, the oxygen atoms of the methoxy groups could potentially coordinate to the metal center of the catalyst. mdpi.com This interaction can influence the catalyst's activity and the stereoselectivity of the polymerization by affecting the electronic and steric environment of the propagating center. mdpi.com

Ionic polymerization is the most common and well-studied method for the ROP of silacyclobutanes. The reaction can proceed through either a cationic or anionic active center, depending on the initiator used. wikipedia.org

Anionic Ring-Opening Polymerization (AROP) involves initiation by a nucleophilic species. mdpi.com For silacyclobutanes, strong nucleophiles like organolithium compounds (e.g., n-butyllithium) are effective initiators. ethernet.edu.et The polymerization of the closely related 1,1-dimethylsilacyclobutane is initiated by the nucleophilic attack of the butyl anion on one of the ring carbons adjacent to the silicon atom. This attack cleaves the Si-C bond, relieving the ring strain and generating a carbanion at the end of the newly formed open-chain species. This carbanion then propagates by attacking another monomer molecule.

An interesting initiation concept developed for anionic polymerization is the "carbanion pump," where a silacyclobutane derivative is used to convert an oxyanion (like potassium tert-butoxide) into a more reactive carbanion capable of initiating the polymerization of vinyl monomers. researchgate.netresearchgate.net This highlights the high reactivity of the silacyclobutane ring towards nucleophilic attack.

Cationic Ring-Opening Polymerization (CROP) is initiated by electrophilic species, such as strong Brønsted acids (e.g., triflic acid) or Lewis acids. mdpi.commdpi.com The initiation step involves the protonation or coordination of the initiator to one of the atoms in the ring, leading to the formation of a cationic propagating species. mdpi.com For this compound, the presence of two methoxy groups offers potential sites for interaction with the cationic center. There is a possibility of neighboring group participation from the methoxy oxygen, which could stabilize the growing chain end. mdpi.comrsc.org The propagation can proceed via an SN2 mechanism where the monomer attacks the electrophilic carbon of the active chain end. diva-portal.org Photochemical methods, using photoinitiators like diphenyliodonium (B167342) salts that generate a strong Brønsted acid upon UV irradiation, can also be employed to initiate the CROP of cyclic siloxanes and related monomers. mdpi.com

Radical ring-opening polymerization (rROP) is a pathway for producing polymers with functional groups integrated into the main chain. wikipedia.org This mechanism is common for certain strained cyclic systems like vinylcyclopropanes and bicyclobutanes. mdpi.comresearchgate.net The process involves a radical initiator that attacks the ring, causing it to open and generate a new radical species that can propagate the chain.

However, rROP is not a commonly reported or efficient mechanism for the polymerization of simple silacyclobutanes like this compound. Ionic methods are generally preferred due to their more controlled nature and higher efficiency in ring-opening this particular class of monomers.

Polymerization can proceed through two primary modes concerning the reactive species: the active chain-end mechanism or the activated monomer mechanism.

The Active Chain-End (ACE) mechanism is the conventional model for most chain-growth polymerizations, including the ionic ROP of silacyclobutanes. mdpi.com In this process, the initiator creates a reactive species at the end of a polymer chain (a carbanion in AROP or a cation in CROP), which then attacks a neutral monomer molecule, adding it to the chain and regenerating the active site at the new chain end.

The Activated Monomer (AM) mechanism involves the activation of the monomer by the initiator or catalyst prior to its reaction with the growing polymer chain. mdpi.com For instance, in some CROPs, the monomer is first protonated or coordinated to a Lewis acid, making it highly electrophilic. mdpi.comdiva-portal.org This activated monomer then reacts with a neutral (e.g., hydroxyl-terminated) polymer chain. A classic example of the AM mechanism is the anionic polymerization of lactams. mdpi.com While less common for silacyclobutanes, this mechanism could theoretically be operative under specific cationic conditions where the monomer concentration is high relative to the concentration of active species.

Controlled and Living Polymerization Characteristics

A significant advantage of the ionic polymerization of silacyclobutanes is the potential to achieve a controlled and living process. A living polymerization, as first defined by Michael Szwarc, is a chain polymerization that proceeds without chain-transfer and termination reactions. e-bookshelf.de This allows for the synthesis of polymers with well-defined architectures, predictable molar masses, and narrow molar mass distributions.

The living nature of the anionic ring-opening polymerization of silacyclobutanes is particularly well-documented for analogs like 1,1-dimethylsilacyclobutane and can be extended to this compound. researchgate.net By carefully controlling the purity of reagents and the reaction conditions (e.g., low temperature, polar solvent), termination and chain transfer side reactions can be largely suppressed.

In such a system, the number-average molar mass (Mn) of the resulting polymer can be predetermined by the initial molar ratio of the monomer to the initiator ([M]0/[I]0), multiplied by the molar mass of the monomer, assuming 100% monomer conversion. The absence of termination ensures that all chains grow simultaneously and for the same duration, leading to a polymer population where all chains have very similar lengths. This is reflected in a low polydispersity index (PDI), which is the ratio of the weight-average molar mass (Mw) to the number-average molar mass (Mn). For an ideal living polymerization, the PDI approaches 1.0. Research on analogous systems has demonstrated that PDI values between 1.05 and 1.15 are readily achievable. researchgate.net

The table below, based on data from the anionic polymerization of the analogous 1,1-dimethylsilacyclobutane, illustrates the level of control achievable.

| Initiator System | Monomer/Initiator Ratio | Target Mₙ ( kg/mol ) | Obtained Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Reference |

| n-BuLi / THF | 23 | 2.3 | 2.3 | 1.15 | researchgate.net |

| n-BuLi / THF | 315 | 31.5 | 31.5 | 1.04 | researchgate.net |

| n-BuLi / THF | 600 | 60.0 | 60.0 | 1.05 | researchgate.net |

This data is for the analogous monomer 1,1-dimethylsilacyclobutane and serves to illustrate the principles of controlled polymerization applicable to this compound.

This high degree of control enables the synthesis of advanced polymer architectures, such as block copolymers, by sequential monomer addition after the initial polymerization is complete.

Synthesis of Block Copolymers

The synthesis of well-defined block copolymers represents a significant advancement in polymer chemistry, enabling the creation of materials with tailored properties for a wide range of applications. nih.gov Living polymerization techniques, where chain termination and transfer reactions are absent, are particularly well-suited for synthesizing block copolymers. wikipedia.org This is because the polymer chains remain active after the first monomer is consumed, allowing for the sequential addition of a second monomer to form a distinct block. nih.govwikipedia.org

Anionic ring-opening polymerization (ROP) of cyclic monomers is a powerful method for producing block copolymers with precise control over their structure. semanticscholar.org In the context of this compound, anionic ROP can be employed to create block copolymers. However, challenges such as the precipitation of the growing polymer chains in polar solvents at low temperatures can hinder the "living" nature of the polymerization, which is crucial for block copolymer formation. semanticscholar.org Despite these obstacles, block copolymers containing poly(1,1-dimethylsilacyclobutane) have been successfully synthesized. semanticscholar.org

The general strategy for synthesizing block copolymers via sequential addition involves first polymerizing one monomer to create a living polymer block. nih.gov Once this monomer is consumed, a second monomer is introduced to the reaction mixture, which then polymerizes from the active end of the first block, resulting in a diblock copolymer. nih.gov This process can be extended to create triblock or multiblock copolymers by subsequent monomer additions. mdpi.com

The table below summarizes key aspects of block copolymer synthesis involving organosilicon compounds, which is relevant to the polymerization of this compound.

| Polymerization Technique | Key Features | Relevance to this compound |

| Living Anionic Polymerization | Allows for sequential monomer addition to form well-defined block copolymers. nih.govwikipedia.org | Can be used to polymerize this compound into block copolymers, though solvent and temperature control are critical. semanticscholar.org |

| Site Transformation | Transforms the active center of a living polymer to initiate the polymerization of a second monomer via a different mechanism. nih.gov | Could potentially be used to create block copolymers of this compound with monomers that polymerize through different mechanisms. |

| Dual Initiators | A single initiator capable of initiating polymerization through two different mechanisms. nih.gov | Offers another potential route for synthesizing block copolymers incorporating this compound. |

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to create polymers with a wide range of properties. uomustansiriyah.edu.iqinformit.com The arrangement of the different monomer units within the polymer chain can be random, alternating, or in blocks, each leading to distinct material characteristics. uomustansiriyah.edu.iqinformit.com

Random, Alternating, and Block Copolymer Synthesis

The type of copolymer formed—random, alternating, or block—is largely determined by the relative reactivities of the monomers and the polymerization conditions. informit.com

Random Copolymers: In random copolymers, the monomer units are distributed randomly along the polymer chain. xometry.com This typically occurs when the reactivity ratios of the two monomers are close to one, meaning that the growing polymer chain does not have a strong preference for adding one monomer over the other. uomustansiriyah.edu.iq

Alternating Copolymers: Alternating copolymers have a regular, repeating sequence of the two monomer units (e.g., A-B-A-B-...). xometry.com This structure often arises when there is a strong tendency for the growing chain ending in one monomer to add the other monomer. rsc.org

Block Copolymers: As discussed previously, block copolymers consist of long sequences (blocks) of one monomer followed by blocks of another. europlas.com.vn Their synthesis relies on controlled or living polymerization techniques that allow for the sequential addition of monomers. nih.govwikipedia.org

The synthesis of these different copolymer structures with this compound would involve carefully selecting the comonomer and the polymerization method. For instance, to synthesize a block copolymer, a living polymerization of this compound would be initiated, followed by the addition of a second monomer. nih.gov

Catalyst-Controlled Monomer Sequence Regulation

The catalyst plays a crucial role in determining the outcome of a copolymerization reaction, including the sequence of monomer incorporation. mdpi.com By carefully selecting the catalyst, it is possible to influence the relative rates of monomer addition and thus control the copolymer structure. researchgate.net

In some systems, switchable polymerization catalysis allows for the synthesis of block copolymers from a mixture of monomers by toggling the catalyst's activity between different polymerization mechanisms. nih.gov This approach offers a high degree of control over the polymer architecture. nih.gov For example, a catalyst might first promote the ring-opening polymerization of a cyclic ester and then be "switched" to catalyze the polymerization of an epoxide, leading to a block copolymer. nih.gov

The development of catalysts that can control the sequence of this compound with other monomers is an active area of research. Such catalysts could enable the synthesis of copolymers with precisely defined properties.

Polymerization of this compound with Other Organosilicon Monomers

Copolymerizing this compound with other organosilicon monomers, such as other silacyclobutanes or siloxanes, is a promising strategy for creating new materials with unique properties. nih.gov Siloxanes, for example, are known for their flexibility and thermal stability. mdpi.com

The copolymerization of cyclic siloxanes can be challenging but can be achieved using specific catalysts like double metal cyanide (DMC) catalysts. uni-mainz.de These catalysts can facilitate the copolymerization of cyclosiloxanes with other monomers, potentially leading to statistical or block copolymers. uni-mainz.de

Research into the copolymerization of this compound with other organosilicon monomers could lead to the development of novel polysiloxane-based materials with tailored thermal, mechanical, and surface properties.

The table below provides examples of organosilicon monomers that could potentially be copolymerized with this compound.

| Monomer Type | Example Monomer | Potential Copolymer Properties |

| Silacyclobutane | 1,1-Dimethylsilacyclobutane | Modification of the polymer backbone, potentially altering thermal stability and mechanical properties. |

| Cyclic Siloxane | Hexamethylcyclotrisiloxane (D3) | Introduction of flexible siloxane linkages, enhancing properties like low-temperature flexibility and gas permeability. uni-mainz.de |

| Functionalized Silane | Vinyltrimethoxysilane | Incorporation of reactive vinyl groups for subsequent crosslinking or functionalization. |

Applications in Advanced Materials Science

Silicones and Polysiloxanes

Silicones, or polysiloxanes, are polymers featuring a silicon-oxygen backbone (-Si-O-Si-). foodpackagingforum.org The properties of these materials can be tuned by the organic groups attached to the silicon atoms. foodpackagingforum.org 1,1-Dimethoxysilacyclobutane serves as a valuable monomer for creating polysiloxanes with specific architectures and functionalities.

This compound as a Precursor for Silicone Production

The primary route to producing silicones from this compound is through ring-opening polymerization (ROP). mdpi.com The high ring strain of the silacyclobutane (B14746246) ring (approximately 116 kJ mol⁻¹ for oxiranes, with similar strain expected for silacyclobutanes) provides the thermodynamic driving force for polymerization. mdpi.com This process can be initiated by various catalysts, including anionic, cationic, and transition-metal complexes, leading to the cleavage of the silicon-carbon bonds within the ring and the formation of linear poly(silapropylene) chains.

The reaction of this compound can be initiated to open the silacyclobutane ring. google.comtrea.com For instance, it reacts with tin tetrachloride, leading to the opening of the ring and the formation of organotin silanes. google.comtrea.com While this specific reaction is for synthesizing organometallic compounds, the principle of ring-opening is fundamental to its use in polymerization. In the context of silicone production, the ROP of this compound leads to the formation of polymers with a repeating [-Si(OCH₃)₂-CH₂CH₂CH₂-] unit. Subsequent hydrolysis and condensation of the methoxy (B1213986) groups can then be used to form the siloxane backbone, creating a cross-linked network.

Control of Polymer Architecture and Functionality

The use of this compound in polymerization allows for significant control over the final polymer's architecture, such as producing linear, branched, or star-shaped polymers. specificpolymers.comcardiff.ac.uk Ring-opening polymerization is a key method for synthesizing polymers with well-defined molar masses and complex architectures. mdpi.comnih.gov

The "living" or controlled nature of certain ROP techniques enables the synthesis of block copolymers by sequential monomer addition. specificpolymers.com This means that after polymerizing this compound, a different cyclic monomer can be introduced to the reaction, resulting in a polymer with distinct blocks of repeating units. This control is crucial for designing materials with specific properties for advanced applications, such as in biomedical fields or materials science. specificpolymers.comnih.gov The methoxy groups on the silicon atom also provide a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties, such as solubility or reactivity. nih.gov

Table 1: Polymerization Methods and Architectural Control

| Polymerization Technique | Architectural Control | Resulting Polymer Types |

|---|---|---|

| Anionic Ring-Opening Polymerization | Good control over molecular weight and low polydispersity. mdpi.com | Linear polymers, Block copolymers. mdpi.com |

| Cationic Ring-Opening Polymerization | Can produce important industrial polymers like polysiloxanes. mdpi.com | Linear polymers, Copolymers. mdpi.com |

Sol-Gel Chemistry and Hybrid Materials

The sol-gel process is a wet-chemical technique used to fabricate glassy and ceramic materials from molecular precursors, typically metal alkoxides. wikipedia.orgnweurope.eu This process involves the transition of a colloidal solution (sol) into a gel-like network. wikipedia.org

This compound in Sol-Gel Processes

This compound, as a silicon alkoxide, is a suitable precursor for sol-gel processes. wikipedia.orgnweurope.eu In a typical sol-gel process, the precursor is dissolved in a solvent, often an alcohol, along with water and a catalyst (acidic or basic). azonano.com The methoxy groups (-OCH₃) on the silicon atom are susceptible to hydrolysis, and the silacyclobutane ring can also participate in reactions, making it a reactive component in the formation of sol-gel materials. researchgate.netuni-saarland.de Its use allows for the incorporation of silicon-based networks into various materials, creating organic-inorganic hybrids. yildiz.edu.trnih.gov

Hydrolysis and Condensation Reactions in Gel Formation

The transformation from a sol to a gel occurs through two primary reactions: hydrolysis and condensation. yildiz.edu.trnih.gov

Hydrolysis: In the presence of water, the methoxy groups of this compound are replaced by hydroxyl groups (-OH), forming silanol (B1196071) intermediates and releasing methanol (B129727). researchgate.netlibretexts.org

Reaction: Si(R)(R')(OCH₃)₂ + 2H₂O → Si(R)(R')(OH)₂ + 2CH₃OH

Condensation: The newly formed silanol groups are reactive and can condense with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or methanol in the process. uni-saarland.denih.gov

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol Condensation: ≡Si-OCH₃ + HO-Si≡ → ≡Si-O-Si≡ + CH₃OH

These condensation reactions lead to the formation of a three-dimensional network, which constitutes the gel. azonano.com The kinetics of these reactions, and thus the structure of the final gel, can be controlled by factors such as pH, temperature, and the water-to-precursor ratio. researchgate.netyildiz.edu.tr

Table 2: Key Reactions in Sol-Gel Process

| Reaction | Description | Reactants | Products |

|---|---|---|---|

| Hydrolysis | Replacement of alkoxide groups with hydroxyl groups. libretexts.org | Alkoxysilane, Water | Silanol, Alcohol |

Fabrication of Inorganic Materials and Thin Films

The sol-gel process using this compound is a versatile method for fabricating silicon-containing inorganic materials and thin films. wikipedia.orgmdpi.com After the gel is formed, it can be processed further, typically through drying and heat treatment (calcination), to produce dense ceramic or glassy materials. azonano.com

Thin films can be deposited on a substrate by various techniques such as dip-coating, spin-coating, or spray-coating the sol onto the surface. mdpi.comnih.gov As the solvent evaporates, the gel network forms on the substrate. The properties of the resulting thin film, such as thickness, porosity, and refractive index, can be precisely controlled by the sol-gel chemistry and the deposition parameters. nih.govresearchgate.net This makes the sol-gel method using precursors like this compound valuable for creating optical coatings, protective layers, and functional surfaces. nweurope.eushinetsusilicone-global.com

Organosilicon Polymers for Electronic and Optoelectronic Applications

Organosilicon polymers have garnered significant attention for their potential in electronic and optoelectronic devices, owing to their unique thermal stability and electronic properties. A particularly important class of such materials is based on silafluorene (dibenzo[b,d]silole), a silicon-bridged biphenyl (B1667301) structure.

Silafluorenes are prized for their high photoluminescence quantum yields and tunable electronic energy levels. While numerous synthetic routes exist, recent research has demonstrated that the silacyclobutane ring is a versatile synthon for constructing the silafluorene core. mdpi.comnsf.gov One prominent method involves a rhodium-catalyzed intramolecular C-H silylation, where a suitably substituted aryl silacyclobutane undergoes C-Si and C-H bond activation to form the five-membered silole ring of the silafluorene system. mdpi.comnih.gov

For a precursor like this compound, the methoxy groups would first be substituted, for example, via reaction with organolithium or Grignard reagents (e.g., 2-biphenylyllithium), to install the necessary aryl framework. The subsequent transition-metal-catalyzed cyclization would then leverage the reactivity of the silacyclobutane ring to forge the final silafluorene structure. This derivatization pathway highlights how this compound can serve as a foundational building block, with its substituents being modified to create high-value conjugated organosilicon materials. A spiro-fused compound, spiro[silacyclobutane-1,9'-[9H-9]silafluorene], which directly incorporates both structural motifs, has also been synthesized, illustrating the intimate chemical relationship between these two cyclic systems. oup.com

Table 2: Catalytic Systems for Silafluorene Synthesis from Silacyclobutane Precursors

| Catalyst System | Reaction Type | Precursor Type | Reference |

|---|---|---|---|

| [Rh(cod)Cl]₂ / TMS-segphos | C-Si / C-H Activation | Aryl-substituted silacyclobutane | mdpi.com |

| Rh(PPh₃)₃Cl | Dehydrogenative Si-H / C-H Activation | ortho-Arylphenylsilanes | mdpi.com |

| Pd(0) catalysts | Intramolecular Coupling-Cyclization | Cyclobutanone-containing silacyclobutanes | nih.gov |

| Ni(0) catalysts | Asymmetric Intramolecular Coupling | ortho-Vinylaryl silacyclobutanes | nih.gov |

The electronic properties of silafluorene derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs), organic semiconductors, and organic solar cells. dntb.gov.uansf.gov The silicon atom in the fluorene (B118485) bridge lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level compared to its all-carbon analogue, fluorene, which is beneficial for electron injection and transport. Furthermore, the tetrahedral geometry at the silicon atom allows for the attachment of two side groups, which can be used to prevent aggregation and tune the material's solubility and film-forming properties without significantly disrupting the conjugated backbone.

Silafluorene-based materials have been successfully employed as host materials in blue phosphorescent OLEDs (PHOLEDs), where their high triplet energy is crucial for efficiently transferring energy to the phosphorescent dopant. researchgate.net By synthesizing silafluorenes from silacyclobutane precursors like this compound, a direct synthetic link is established between this simple precursor and high-performance electronic materials. The ability to functionalize the silafluorene ring, for example at the 2,7-positions, allows for further tuning of the emission color and quantum efficiency, leading to materials that emit across the visible spectrum. nsf.gov

Carbosilane Dendrimers and Complex Architectures

Carbosilane dendrimers are highly branched, monodisperse macromolecules with a backbone composed exclusively of silicon and carbon atoms. nih.govresearchgate.net Their synthesis typically proceeds through a divergent approach involving a series of repetitive reaction sequences, most commonly hydrosilylation of a vinyl or allyl group followed by reaction with an organometallic reagent like vinylmagnesium bromide or allymagnesium bromide to generate the next layer of branches. nih.govrsc.org This results in a precise, tree-like three-dimensional architecture.

The polymer resulting from the ring-opening polymerization of this compound is a linear polycarbosilane. This structure represents the simplest carbosilane architecture and stands in contrast to the complex, hyperbranched structure of a dendrimer. While the ROP of silacyclobutane produces a linear chain, hyperbranched polycarbosilanes are typically synthesized from ABₓ-type monomers (where x ≥ 2), such as chloromethyltrichlorosilane, which inherently lead to a branched topology. nih.gov

Therefore, this compound is not a direct precursor for the conventional, iterative synthesis of dendrimers. However, the linear polymer it forms can be considered a fundamental component of carbosilane chemistry. It is conceivable that these linear chains could be functionalized to act as backbones onto which dendritic wedges (dendrons) are grafted, or that a functionalized silacyclobutane could be attached to a multifunctional core and polymerized outwards to create star-like polymers, which are another class of complex macromolecular architectures.

Table 3: Comparison of Linear and Dendritic Carbosilane Architectures

| Feature | Linear Polycarbosilane (from ROP) | Carbosilane Dendrimer |

|---|---|---|

| Architecture | One-dimensional chain | Three-dimensional, highly branched, globular |

| Synthesis Method | Ring-Opening Polymerization (ROP) | Iterative divergent or convergent synthesis (e.g., hydrosilylation/alkenylation) nih.govrsc.org |

| Monomer Type | Cyclic monomer (e.g., 1,1-disubstituted silacyclobutane) | ABₓ type monomers or core/branching units |

| Molecular Weight Distribution | Polydisperse (Đ > 1) | Monodisperse or near-monodisperse (Đ ≈ 1) |

| Example Precursor | This compound | Tetravinylsilane (core), diallylmethylsilane (branching) mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight of 1,1-dimethoxysilacyclobutane and for identifying products and intermediates in its reactions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov This makes it exceptionally well-suited for the detection and characterization of labile reaction intermediates that exist in solution. acs.orgnih.gov Neutral molecules like this compound can be analyzed by forming adducts with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺). nih.govnih.gov

In the context of reactions involving this compound, such as catalyzed hydrosilylation or polymerization, ESI-MS can be used to intercept and identify key transient species. acs.org This could include protonated monomers, catalyst-substrate adducts, or early-stage oligomers. By coupling the mass spectrometer to a liquid chromatography system (LC-MS), complex reaction mixtures can be separated prior to analysis, allowing for the identification of multiple species over the course of a reaction. nih.gov The ability to detect these intermediates provides direct mechanistic insights that are often unattainable by other methods. acs.orgnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for studying the molecular vibrations of reactants, intermediates, and products. In the context of this compound, it is particularly useful for monitoring polymerization reactions.

Fourier Transform Infrared (FTIR) spectroscopy, especially when coupled with an Attenuated Total Reflectance (ATR) probe, allows for in-situ, real-time monitoring of the ring-opening polymerization (ROP) of this compound. nih.govums.edu.my The principle lies in tracking the change in absorbance of specific infrared bands corresponding to the monomer and the resulting polymer over time. mdpi.commdpi.com

The polymerization of this compound involves the cleavage of the strained four-membered ring and the formation of a linear polysiloxane chain. This transformation can be followed by monitoring the disappearance of vibrational modes characteristic of the silacyclobutane (B14746246) ring and the simultaneous appearance of bands associated with the Si-O-Si linkages of the polymer backbone. mdpi.com

Key spectral changes to monitor would include:

Disappearance of Monomer Bands: A decrease in the intensity of peaks associated with the Si-C bonds within the strained silacyclobutane ring. A signature band for silacyclobutanes is often observed around 1130 cm⁻¹. psu.edu

Appearance of Polymer Bands: An increase in the intensity of a broad and strong absorption band typically found between 1000 and 1100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the Si-O-Si group in polysiloxanes. mdpi.com

Table 1: Hypothetical FTIR Peak Assignments for Monitoring the ROP of this compound

| Wavenumber (cm⁻¹) | Assignment | Change During Polymerization |

| ~2960, ~2840 | C-H stretching (methoxy & methylene) | Minor changes |

| ~1460 | CH₂ scissoring | Minor changes |

| ~1190 | Si-O-C stretching | Minor changes |

| ~1130 | Silacyclobutane ring mode | Decrease |

| ~1080 | Si-O-Si asymmetric stretching (polymer) | Increase |

| ~840 | Si-C stretching | Shift/Broaden |

Other Advanced Analytical Methods in Mechanistic Investigations

Beyond FTIR, several other sophisticated techniques are indispensable for a deeper understanding of the reaction mechanisms of this compound, particularly in photochemical and electrochemical contexts.

The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that measures the efficiency of the process. It is defined as the number of specific events (e.g., molecules reacted) divided by the number of photons absorbed by the system. copernicus.org Determining the quantum yield is crucial for evaluating the feasibility and efficiency of photochemical pathways, such as the light-induced ring cleavage of this compound.

The photochemical cleavage of silacyclobutanes can proceed via a [2+2] cycloreversion to yield a silene (a silicon-carbon double bond species) and an alkene. psu.edu The quantum yield for such reactions provides insight into the partitioning of the excited state energy between the desired photoreaction and other deactivation pathways like fluorescence, phosphorescence, or non-radiative decay.

Table 2: Reported Quantum Yields (Φ) for Silene Formation from Photolysis of Selected Silacyclobutanes in Hexane

| Compound | Quantum Yield (Φ) | Reference |

| 1,1-Diphenylsilacyclobutane | 0.21 | psu.edu |

| 1-Methyl-1-phenylsilacyclobutane | 0.04 | psu.edu |

| 1-(2-Phenylethynyl)-1-methylsilacyclobutane | 0.26 | psu.edu |

| 1-(4'-Biphenylyl)-1-methylsilacyclobutane | 0.29 | psu.edu |

Transient Absorption Spectroscopy (TAS), also known as flash photolysis, is a powerful pump-probe technique used to detect and characterize short-lived reactive intermediates. cdnsciencepub.comgrafiati.com In the context of this compound, TAS would be employed to study the intermediates formed during photochemical reactions, such as the aforementioned silenes.

In a typical TAS experiment, a short laser pulse (the pump) excites the sample, initiating the chemical reaction. A second, broadband light pulse (the probe) passes through the sample at a specific time delay after the pump pulse. By measuring the change in the probe light's absorbance as a function of wavelength and time, the absorption spectra and kinetic behavior of transient species can be determined.

Studies on other silacyclobutanes have successfully used TAS to identify transient silenes. These species often exhibit strong UV absorption maxima. For example, 1-benzyl-1-phenylsilene, generated from the photolysis of its corresponding silacyclobutane precursor, displays an absorption maximum (λmax) at 315 nm and has a lifetime of approximately 4.5 microseconds in hexane. psu.educdnsciencepub.com The decay kinetics of the transient species, often studied in the presence of trapping agents like methanol (B129727), provide valuable information about their reactivity. psu.edu

Table 3: Transient Absorption Data for Silenes Generated from Photolysis of Silacyclobutanes

| Precursor Compound | Transient Species (Silene) | λmax (nm) | Lifetime (τ) in Hexane | Reference |

| 1-Benzyl-1-phenylsilacyclobutane | 1-Benzyl-1-phenylsilene | 315 | ~4.5 µs | cdnsciencepub.com, psu.edu |

| 1,1-Diphenylsilacyclobutane | 1,1-Diphenylsilene | 325 | - | psu.edu |

| 1-(4'-Biphenylyl)-1-methylsilacyclobutane | 1-(4'-Biphenylyl)-1-methylsilene | 330 | ~2.1 µs | psu.edu |

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules and to probe the mechanisms of electron transfer-initiated reactions. researchgate.netbeilstein-journals.org For this compound, electrochemical analysis can provide insights into its susceptibility to oxidation and reduction, which is relevant for understanding its behavior in electro-polymerization or electrochemically-driven ring-opening reactions.

In a CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the analyte. These potentials are related to the energies of the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Recent studies have demonstrated the electrochemical cleavage of the Si-C bond in silacyclobutanes. researchgate.net By applying CV, one can determine the reduction potential required to initiate such a reaction. The shape of the voltammetric waves and how they change with scan rate can also help elucidate the mechanism, for example, by indicating whether the electron transfer is a concerted or stepwise process. uantwerpen.be This technique is valuable for designing new synthetic methodologies that utilize electrochemical activation, potentially offering a milder, reagent-free alternative to traditional chemical methods. researchgate.netamu.edu.pl

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone in the computational study of organosilicon compounds, offering a balance between computational cost and accuracy. mdpi.com For silacyclobutanes, DFT calculations have been instrumental in understanding their thermal decomposition and reactivity in catalyzed reactions.

DFT studies have been pivotal in mapping out the intricate details of reaction mechanisms involving silacyclobutanes. For instance, the thermal decomposition of 1,1-dimethylsilacyclobutane, a close structural analog of 1,1-dimethoxysilacyclobutane, has been shown to proceed through a stepwise diradical process. tandfonline.com DFT calculations at the B3LYP/6-311G** level of theory indicate that the initial step involves the cleavage of a Si-C bond, which is energetically more favorable than a concerted decomposition into ethylene (B1197577) and the corresponding silene. tandfonline.com The transition state for this process involves significant elongation of the C-C bond opposite the silicon atom and the Si-C bonds. tandfonline.com